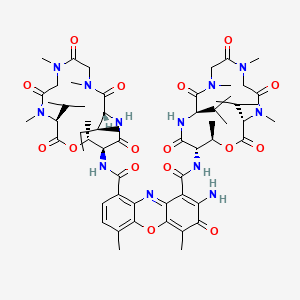
Actinomycin F1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Actinomycin F1 is a chromopeptide antineoplastic antibiotic isolated from the bacterium Streptomyces chrysomallus. Actinomycin F1 intercalates into the minor groove of DNA and binds to topoisomerase II, leading to the inhibition of DNA replication and RNA and protein synthesis. (NCI04)
Applications De Recherche Scientifique
DNA Intercalation and Topoisomerase II Binding
Actinomycin F1, a chromopeptide antineoplastic antibiotic, functions by intercalating into the minor groove of DNA and binding to topoisomerase II. This interaction leads to the inhibition of DNA replication, RNA, and protein synthesis, making it an important agent in scientific research related to DNA dynamics and cancer therapy (2020).
Mechanisms in Cancer Cell Apoptosis
Research indicates that Actinomycin D, a well-known clinical antitumor drug closely related to Actinomycin F1, induces apoptosis in cancer cells through Fas- and mitochondria-mediated pathways. This finding is significant for understanding the mechanisms of Actinomycin F1 in cancer cell regulation and apoptosis (Chen et al., 2013).
Anticancer Drug Design
Modifications of Actinomycin D, such as the development of peptide analogs, are being studied to enhance anticancer activities and reduce cytotoxicity. These advancements are directly relevant to the application of Actinomycin F1 in scientific research and drug development (Yang et al., 2002).
Photodynamic Therapy Applications
Actinomycin D's interaction with DNA enhances DNA photosensitization, making it a candidate for photodynamic therapy applications. This could be a promising area for Actinomycin F1 research in therapeutic interventions involving controlled DNA damage and repair mechanisms (Pan et al., 2001).
G-Quadruplex Binding and Gene Expression
Actinomycin D has been shown to interact with oncogenic promoter G-quadruplex DNA, suggesting that Actinomycin F1 could play a role in gene expression regulation. This mechanism highlights a novel approach to cancer therapy by targeting specific DNA structures (Kang & Park, 2009).
Chiral Discrimination in Chemistry
Actinomycin D, closely related to Actinomycin F1, has been utilized as a chiral solvating agent for the enantiomeric determination of carboxylic acids, indicating potential applications in chiral chemistry and molecular recognition (Bai et al., 2019).
Structural Modifications for Anticancer Applications
Research on structural modifications of Actinomycin D provides insights into how changes in the chemical structure can affect biological activity. These findings are crucial for the development of Actinomycin F1 as an effective anticancer agent (Koba, 2005).
Propriétés
Numéro CAS |
1402-44-4 |
|---|---|
Nom du produit |
Actinomycin F1 |
Formule moléculaire |
C59H84N12O16 |
Poids moléculaire |
1217.389 |
Nom IUPAC |
2-amino-9-N-[(3S,12R,15S,16R)-12-[(2S)-butan-2-yl]-4,7,10,16-tetramethyl-2,5,8,11,14-pentaoxo-3-propan-2-yl-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]-4,6-dimethyl-3-oxo-1-N-[(3S,12R,15S,16R)-4,7,10,16-tetramethyl-2,5,8,11,14-pentaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C59H84N12O16/c1-19-29(8)42-57(82)69(16)23-36(73)67(14)25-38(75)70(17)47(27(4)5)58(83)85-32(11)43(55(80)63-42)64-52(77)34-21-20-30(9)50-45(34)61-46-39(40(60)49(76)31(10)51(46)87-50)53(78)65-44-33(12)86-59(84)48(28(6)7)71(18)37(74)24-66(13)35(72)22-68(15)56(81)41(26(2)3)62-54(44)79/h20-21,26-29,32-33,41-44,47-48H,19,22-25,60H2,1-18H3,(H,62,79)(H,63,80)(H,64,77)(H,65,78)/t29-,32+,33+,41+,42+,43-,44-,47-,48-/m0/s1 |
Clé InChI |
CQWJGMPBDQNEKC-UKCZNJPKSA-N |
SMILES |
CCC(C)C1C(=O)N(CC(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C2=C3C(=C(C=C2)C)OC4=C(C(=O)C(=C(C4=N3)C(=O)NC5C(OC(=O)C(N(C(=O)CN(C(=O)CN(C(=O)C(NC5=O)C(C)C)C)C)C)C(C)C)C)N)C)C)C(C)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Thia-1,5-diazabicyclo[4.2.0]octane](/img/structure/B576298.png)
![5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid](/img/structure/B576299.png)
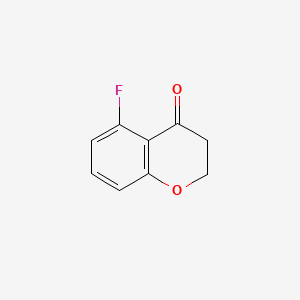

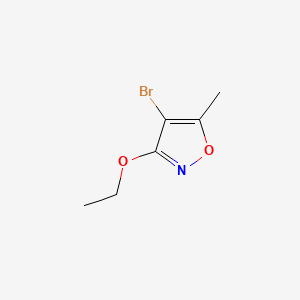
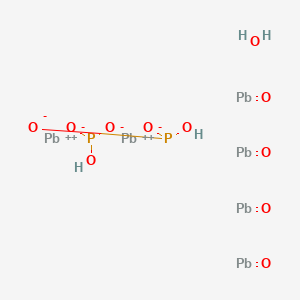
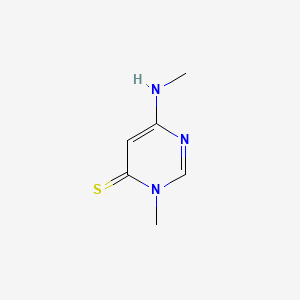
![N-Ethyl-2,3,6-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B576312.png)
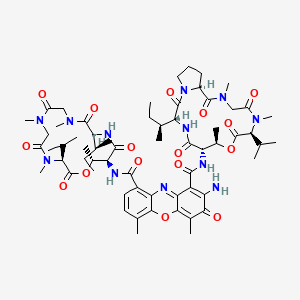
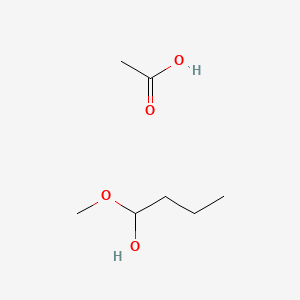
![6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one](/img/structure/B576316.png)
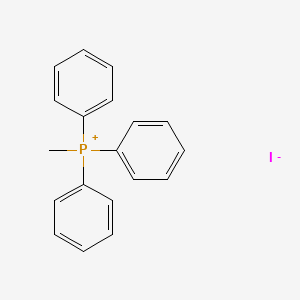
![3H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B576320.png)